

An In-depth Technical Guide to (R)-(-)-4-Methylhexanoic Acid

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Compound of Interest

Compound Name: (R)-(-)-4-Methylhexanoic acid

Cat. No.: B1641785

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CAS Number: 52745-93-4

This technical guide provides a comprehensive overview of **(R)-(-)-4-Methylhexanoic acid**, a chiral branched-chain fatty acid. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical and physical properties, synthesis, analytical methods, and biological significance.

Chemical and Physical Properties

(R)-(-)-4-Methylhexanoic acid is a medium-chain fatty acid with a chiral center at the fourth carbon.^[1] Its branched structure influences its physical and biological properties, distinguishing it from its linear counterpart, hexanoic acid.^[2]

Table 1: General and Physicochemical Properties of **(R)-(-)-4-Methylhexanoic Acid**

Property	Value	Reference(s)
IUPAC Name	(4R)-4-Methylhexanoic acid	[3]
Synonyms	(R)-4-methyl hexanoic acid, hexanoic acid, 4-methyl-, (4R)-	
CAS Number	52745-93-4	
Molecular Formula	C ₇ H ₁₄ O ₂	[4]
Molecular Weight	130.18 g/mol	[5]
Appearance	Colorless to pale yellow clear liquid (estimated)	[6]
Boiling Point	109-112 °C at 10 mmHg	[7]
Density	0.921 g/mL	[7]
Water Solubility	1776 mg/L at 25 °C (estimated)	[8]
pKa	4.78 ± 0.10 (Predicted)	[9]
Flash Point	43.33 °C (closed cup)	[7]

Synthesis Strategies

The synthesis of enantiomerically pure **(R)-(-)-4-Methylhexanoic acid** presents a chemical challenge. Several strategies have been developed to achieve high enantiomeric purity, including asymmetric synthesis and chiral resolution.

Asymmetric Synthesis from a Chiral Pool

A common approach involves utilizing readily available chiral starting materials from the "chiral pool." One such method employs pseudoephedrine as a chiral auxiliary to direct the stereoselective alkylation, leading to the desired (R)-enantiomer with high enantiomeric excess.

Synthesis of Racemic 4-Methylhexanoic Acid

A representative synthesis of the racemic mixture is achieved through the hydrolysis and subsequent decarboxylation of a malonic ester derivative.

Experimental Protocol: Synthesis of 4-Methylhexanoic Acid from Dimethyl 2-(2-methylbutyl)malonate[8]

- Hydrolysis: A mixture of dimethyl 2-(2-methylbutyl)malonate (3.7 mmol), an aqueous solution of NaOH (15 mmol in 40 mL), and ethanol (10 mL) is stirred and refluxed for 4 hours.[8]
- Work-up: Ethanol is removed by evaporation. The aqueous layer is washed with diethyl ether (2 x 50 mL), then acidified with 1 M HCl and extracted with diethyl ether (5 x 50 mL).[8] The combined ether extracts are concentrated under reduced pressure to yield crude 2-(2-methylbutyl)malonic acid.[8]
- Decarboxylation: The crude 2-(2-methylbutyl)malonic acid (616 mg) is decarboxylated by heating at 210 °C for 2 hours under a nitrogen atmosphere.[8]
- Purification: The resulting dark oil is purified by dry-flash chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 4-methylhexanoic acid (432 mg).[8]



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Caption: Synthesis workflow for 4-Methylhexanoic Acid.

Chiral Resolution

Racemic 4-methylhexanoic acid can be separated into its individual enantiomers through chiral resolution. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as an enantiomerically pure amine. The differing solubilities of these salts allow for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a strong acid.

Analytical Methodologies

A variety of analytical techniques are employed for the structural elucidation and enantiomeric purity determination of **(R)-(-)-4-Methylhexanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of 4-methylhexanoic acid.

- ^1H NMR: The proton NMR spectrum exhibits characteristic signals. The carboxylic acid proton typically appears as a broad singlet between δ 11.0-12.0 ppm. The methyl group at the chiral center (C4) usually resonates in the range of δ 0.85-1.20 ppm.[2]
- ^{13}C NMR: The carbon spectrum provides complementary structural information, with the carboxylic carbon resonating at approximately 180 ppm.[2]

Experimental Protocol: NMR Analysis

For the determination of enantiomeric purity, NMR analysis is often performed using chiral solvating agents or by converting the acid to diastereomeric derivatives with a chiral derivatizing agent.[2]

- Sample Preparation: Dissolve a known amount of **(R)-(-)-4-Methylhexanoic acid** in a suitable deuterated solvent (e.g., CDCl_3). For enantiomeric excess determination, add a chiral solvating agent (e.g., $(\text{R})-(-)\text{-1-(9-anthryl)-2,2,2-trifluoroethanol}$) in a stoichiometric amount.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

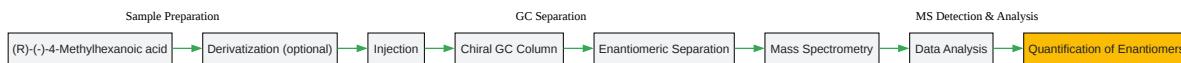
- Data Analysis: Integrate the distinct signals of the diastereomeric complexes in the ^1H NMR spectrum to determine the enantiomeric ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the enantiomeric separation and analysis of volatile chiral compounds like 4-methylhexanoic acid.

Experimental Protocol: Chiral GC-MS Analysis

- Derivatization (optional but recommended): Convert the carboxylic acid to a more volatile ester derivative (e.g., methyl ester) by reaction with a suitable agent like diazomethane or by acidic esterification.
- GC Column: Employ a chiral stationary phase. Heptakis(2,3,6-tri-O-ethyl)- β -cyclodextrin has been reported to be effective for the separation of branched-chain fatty acid enantiomers.[\[2\]](#)
- GC Conditions:
 - Injector Temperature: 240 °C
 - Carrier Gas: Helium at a constant flow or linear velocity.
 - Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of approximately 200-240 °C.
 - Split Ratio: Typically 1:15 or higher to prevent column overloading.[\[9\]](#)
- MS Conditions:
 - Ion Source Temperature: 200 °C
 - Interface Temperature: 240 °C
 - Scan Range: m/z 50-550.[\[9\]](#)
- Data Analysis: The two enantiomers will exhibit different retention times, allowing for their quantification. The mass spectrum will confirm the identity of the compound.



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Caption: Workflow for Chiral GC-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretch at approximately 1710 cm⁻¹.

Biological Activity and Potential Applications

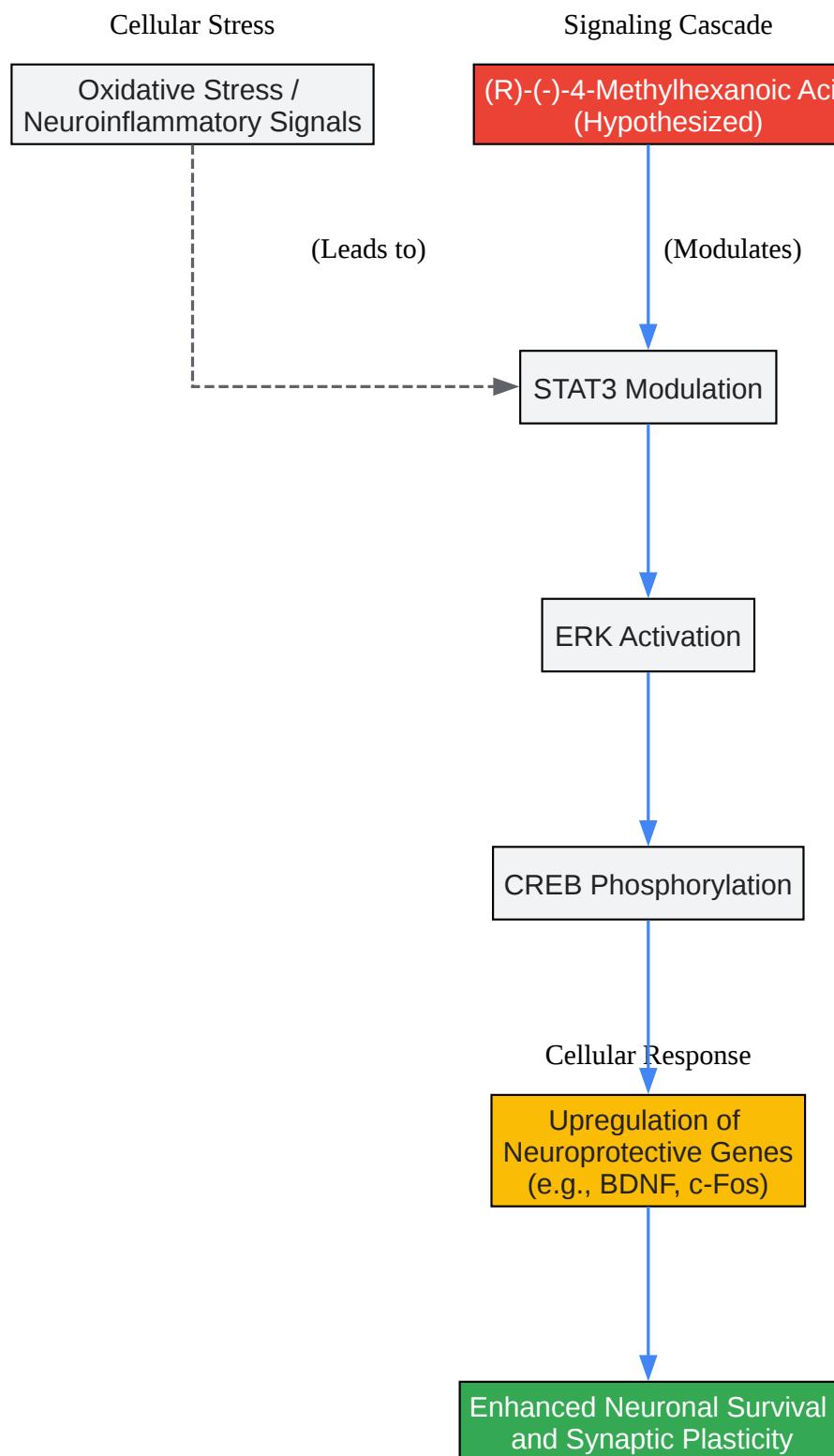
(R)-(-)-4-Methylhexanoic acid has garnered interest for its potential biological activities, particularly in the context of neuroprotection and metabolic disorders.

Neuroprotective Effects

Research suggests that (4R)-4-methylhexanoic acid may exhibit neuroprotective properties.^[10] It has been studied in models of neuroinflammation and cognitive decline, where it appears to modulate inflammatory responses by reducing pro-inflammatory cytokines and promoting neuronal survival pathways.^[10]

Potential Signaling Pathway

While the precise mechanism of action is still under investigation, studies on related neuroprotective agents suggest a potential involvement of the STAT3 (Signal Transducer and Activator of Transcription 3) and CREB (cAMP response element-binding protein) signaling pathways. It is hypothesized that **(R)-(-)-4-Methylhexanoic acid** may promote neuronal survival by modulating these pathways. One proposed general mechanism involves the activation of the ERK/CREB signaling cascade, which can lead to the expression of genes involved in synaptic plasticity and cell survival.



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Caption: Hypothesized Neuroprotective Signaling Pathway.

Relevance in Metabolic Disorders

Glycine conjugates of 4-methylhexanoic acid have been identified in the urine of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[\[2\]](#) This makes the analysis of this compound and its metabolites relevant for the diagnosis of certain inherited metabolic disorders.

Applications in Drug Development and Research

The unique properties of **(R)-(-)-4-Methylhexanoic acid** make it a valuable molecule in several areas:

- Pharmaceuticals: It serves as a chiral building block in the synthesis of more complex molecules, including potential drug candidates for neurological and metabolic diseases.[\[10\]](#)
- Chemical Industry: Its properties are utilized in the production of fine chemicals.[\[10\]](#)
- Biochemical Research: It is used as a tool to study enzyme-substrate interactions and metabolic pathways.[\[10\]](#)

This technical guide consolidates current knowledge on **(R)-(-)-4-Methylhexanoic acid**, providing a foundation for further research and development in the fields of medicinal chemistry, neuropharmacology, and analytical chemistry.

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